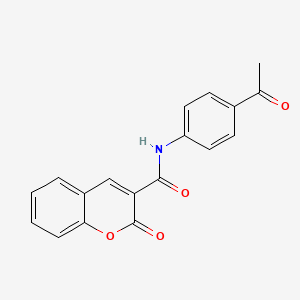

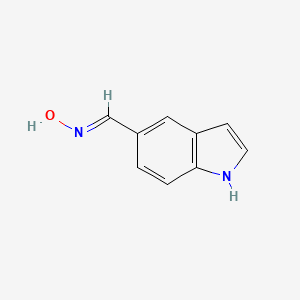

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

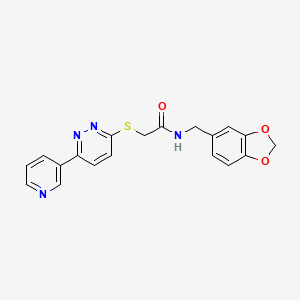

“tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate” is a chemical compound with the CAS Number: 1841081-49-9 . It has a molecular weight of 327.22 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, carbamates in general can be synthesized through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl N-[1-(6-bromo-2-pyridyl)cyclobutyl]carbamate" . The InChI code is "1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.22 . It appears as a white to off-white powder or crystals . The compound is typically stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Drug Intermediates

Anti-Cancer Drug Intermediate Synthesis : A study demonstrated the synthesis of a key anti-cancer drug intermediate using the Weinreb ketone synthesis method, showcasing the relevance of tert-butyl carbamate derivatives in medicinal chemistry for cancer treatment (Song Hao, 2011).

Cyclohexane Carboxamide Stereoisomers : Efficient stereoselective synthesis of cyclohexane carboxamide stereoisomers, key intermediates for synthesizing factor Xa inhibitors, highlights the utility of tert-butyl carbamate derivatives in developing anticoagulant drugs (Xin Wang et al., 2017).

Chemical Synthesis Techniques

Curtius Rearrangement : Research on a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines emphasizes the role of tert-butyl carbamate derivatives in facilitating chemical transformations for synthesizing protected amino acids (H. Lebel & Olivier Leogane, 2005).

CO2 Fixation : A cyclizative approach to atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates showcases an innovative use of tert-butyl carbamate derivatives in environmental chemistry (Y. Takeda et al., 2012).

Structural and Physical Chemistry

- Crystal Structure Analysis : Studies on the crystal structures of tert-butyl carbamate derivatives provide insight into the molecular interactions and stability of these compounds, relevant for materials science and drug design (P. Baillargeon et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-2-yl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCBHUXFXLCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)

![3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2818804.png)

![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)

![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)

![N-1,3-benzodioxol-5-yl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2818820.png)

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)